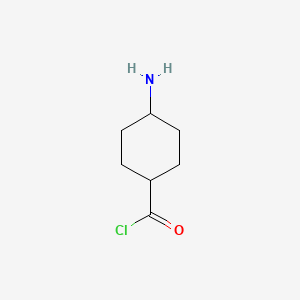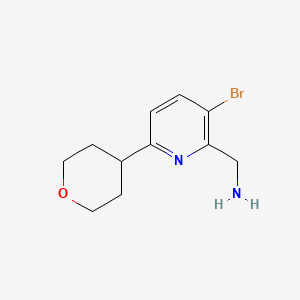
4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline is an organic compound that features a trifluoromethyl group and a methoxypyrrolidine moiety attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methoxypyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the methoxypyrrolidine group into the aniline ring, resulting in a more sustainable and versatile production method compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl and methoxypyrrolidine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of advanced materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)benzene
- 4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)pyridine
Uniqueness
4-(3-Methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline is unique due to the presence of both trifluoromethyl and methoxypyrrolidine groups on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxypyrrolidine moiety contributes to its reactivity and potential biological activity .
Eigenschaften
Molekularformel |
C12H15F3N2O |
|---|---|
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
4-(3-methoxypyrrolidin-1-yl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H15F3N2O/c1-18-9-4-5-17(7-9)11-3-2-8(16)6-10(11)12(13,14)15/h2-3,6,9H,4-5,7,16H2,1H3 |
InChI-Schlüssel |
DOADRNNXQMNEKB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCN(C1)C2=C(C=C(C=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13922837.png)
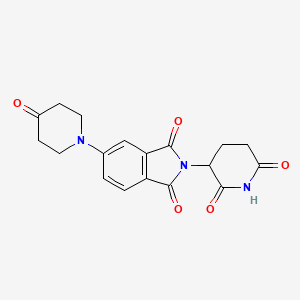
![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)

![2'-Fluoro-5'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13922876.png)
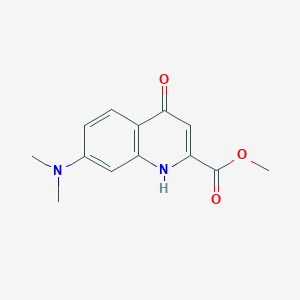
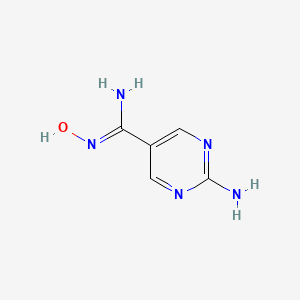
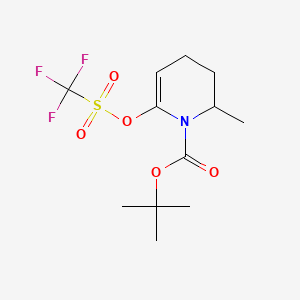
![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)

![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)
